4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide
Overview
Description
4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a cyclohexyl group, and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butylamine with a suitable precursor to form the tert-butylamino group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, high-pressure reactions, and the use of specialized reagents to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a bronchodilator and muscle relaxant.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including muscle relaxation and bronchodilation. The activation of these receptors leads to the relaxation of smooth muscles and the dilation of airways, making it useful in treating conditions like asthma .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group.
Terbutaline: Another bronchodilator with a similar structure but different arrangement of hydroxyl groups.
Adrenaline: A naturally occurring compound with similar beta-adrenergic receptor activity.
Uniqueness
4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.
Properties
IUPAC Name |
4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O2/c1-17(2,3)19-15(22)13-20-9-11-21(12-10-20)16(23)18-14-7-5-4-6-8-14/h14H,4-13H2,1-3H3,(H,18,23)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVXTNQTAVZDIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.